molecular formula C10H6ClFN2O2 B13614502 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid

1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid

Cat. No.: B13614502
M. Wt: 240.62 g/mol
InChI Key: ZBIVOMHATRGCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group and a carboxylic acid group. Phenylpyrazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and ethyl acetoacetate.

    Formation of Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This is achieved by reacting 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of Carboxylic Acid Group: The resulting intermediate is then subjected to hydrolysis to introduce the carboxylic acid group, yielding this compound.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride. Conversely, the compound can be oxidized to form derivatives with higher oxidation states.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. This involves the use of palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid can be compared with other phenylpyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6ClFN2O2/c11-7-5-6(1-2-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

ZBIVOMHATRGCNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.